Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate
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Overview
Description
Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate can be synthesized through a series of organic reactions. One common method involves the esterification of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The benzenecarbothioyl group can be introduced through a nucleophilic substitution reaction involving a thiol derivative and a suitable leaving group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The benzenecarbothioyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate involves its interaction with specific molecular targets. The benzenecarbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the sulfanyl group.
Methyl 2-[(benzenecarbothioyl)sulfanyl]butanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the benzenecarbothioyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
439276-17-2 |
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Molecular Formula |
C13H16O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
ethyl 2-(benzenecarbonothioylsulfanyl)butanoate |
InChI |
InChI=1S/C13H16O2S2/c1-3-11(12(14)15-4-2)17-13(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
MGYWPOYNBZIEPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)SC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
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